molecular formula C11H18S B2667967 Dispiro[3.1.36.14]decan-8-ylmethanethiol CAS No. 2580222-38-2

Dispiro[3.1.36.14]decan-8-ylmethanethiol

Cat. No.: B2667967
CAS No.: 2580222-38-2
M. Wt: 182.33
InChI Key: KUHBLQSJCXTTLO-UHFFFAOYSA-N
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Description

Dispiro[3.1.36.14]decan-8-ylmethanethiol is a complex bicyclic compound characterized by two spiro junctions (shared atoms between rings) and a methanethiol (-CH$_2$SH) substituent at the 8-position of a decane backbone. The "[3.1.36.14]" notation specifies the ring sizes: a 3-membered ring, a 1-membered bridge, a 36-membered ring (likely a typographical error, possibly corrected to 3, 6, or similar), and a 14-membered ring. This structural complexity confers rigidity and unique electronic properties due to sulfur’s polarizability and nucleophilic thiol group.

Thiol-containing dispiro compounds are rare, with most literature focusing on oxygen analogs (e.g., peroxides).

Properties

IUPAC Name

dispiro[3.1.36.14]decan-8-ylmethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18S/c12-6-9-4-11(5-9)7-10(8-11)2-1-3-10/h9,12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHBLQSJCXTTLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC3(C2)CC(C3)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dispiro[313614]decan-8-ylmethanethiol typically involves multi-step organic synthesis techniquesThe reaction conditions often require the use of strong bases and nucleophiles to facilitate the formation of the spirocyclic structure and the subsequent thiolation .

Industrial Production Methods

Industrial production of Dispiro[3.1.36.14]decan-8-ylmethanethiol may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the isolation of the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Dispiro[3.1.36.14]decan-8-ylmethanethiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding hydrocarbons.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers and other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, hydrocarbons, and thioethers. These products are often characterized using spectroscopic techniques such as NMR and IR spectroscopy to confirm their structures.

Scientific Research Applications

Dispiro[3.1.36.14]decan-8-ylmethanethiol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of novel drugs and pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of Dispiro[3.1.36.14]decan-8-ylmethanethiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with various biomolecules, including proteins and enzymes, leading to modulation of their activities. The compound’s unique structure allows it to interact with specific molecular pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Oxygen-Rich Dispiro Compounds
  • Dispiro-1,2,4,5-tetraoxanes (e.g., from Ito et al., 2003):
    Synthesized via iodine-mediated cyclization of unsaturated hydroperoxides, these compounds feature four oxygen atoms in two peroxide bridges. Their high oxidative reactivity underpins antimalarial activity via heme alkylation .
    • Key Differences :
  • Reactivity : Thiols (in the target compound) are nucleophiles, whereas peroxides are electrophilic.
  • Stability : Peroxides are thermally unstable; thiols oxidize to disulfides but are less prone to decomposition under ambient conditions.
  • Bioactivity : Oxygen analogs target malaria parasites, while thiols may interact with cellular redox systems (e.g., glutathione) .

  • Dispiro-1,2,4-trioxolanes (Vennerstrom et al., 2002–2004):
    Patented antimalarials with a trioxolane core. Their efficacy relies on Fe$^{2+}$-induced cleavage, releasing free radicals. The methanethiol group lacks this mechanism but could exhibit metal-binding properties .

2.2. Sulfur-Containing Dispiro Compounds
  • 8-Oxa-1,4-dithiaspiro[4.5]dekan (): Synthesized via BF$_3$-catalyzed reaction of tetrahydrofuran with ethanethiol. Contains two sulfur atoms in a dithiane ring, enhancing lipophilicity. Unlike the target compound, its sulfur atoms are in thioether (non-reactive) rather than thiol (-SH) configurations. Synthesis Comparison:
  • Target Compound : Likely requires thiol-selective reagents (e.g., N-bromosuccinimide for functionalization) .
  • 8-Oxa-1,4-dithiaspiro[4.5]dekan : Uses BF$3$·OEt$2$ for acid-catalyzed cyclization .

Physicochemical and Functional Comparisons

Property/Compound Dispiro[3.1.36.14]decan-8-ylmethanethiol Dispiro-1,2,4,5-tetraoxane 8-Oxa-1,4-dithiaspiro[4.5]dekan
Heteroatoms S (thiol) O (peroxides) S (thioethers), O
Molecular Weight ~216 g/mol (est.) ~200–250 g/mol ~176 g/mol
Reactivity Nucleophilic (thiol), redox-sensitive Electrophilic (peroxide) Inert (thioether)
Bioactivity Potential antioxidant Antimalarial Synthetic intermediate
Synthetic Complexity High (thiol stability challenges) Moderate Moderate (acid-catalyzed)

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